molecular formula C6H12N2O B14386674 N,N-Dimethyl-N'-prop-2-en-1-ylurea CAS No. 89607-25-0

N,N-Dimethyl-N'-prop-2-en-1-ylurea

Katalognummer: B14386674
CAS-Nummer: 89607-25-0
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: NBEDPQIHKNWMNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N’-prop-2-en-1-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-prop-2-en-1-ylurea can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylamine with prop-2-en-1-yl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-prop-2-en-1-ylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often subjected to rigorous quality control measures to ensure its purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-N’-prop-2-en-1-ylurea oxide.

    Reduction: Formation of N,N-dimethyl-N’-prop-2-en-1-ylamine.

    Substitution: Formation of various substituted ureas depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N’-prop-2-en-1-ylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-N’-prop-2-en-1-ylamine: Similar structure but lacks the urea functional group.

    N,N-Diisopropylethylamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.

    N,N-Dimethyl-2-propanamine: Another tertiary amine with a different alkyl group arrangement.

Uniqueness

N,N-Dimethyl-N’-prop-2-en-1-ylurea is unique due to its urea functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in the development of new pharmaceuticals.

Eigenschaften

CAS-Nummer

89607-25-0

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

1,1-dimethyl-3-prop-2-enylurea

InChI

InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4H,1,5H2,2-3H3,(H,7,9)

InChI-Schlüssel

NBEDPQIHKNWMNS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.